molecular formula C8H10ClNO3S B4389344 5-chloro-2-ethoxybenzenesulfonamide

5-chloro-2-ethoxybenzenesulfonamide

Cat. No.: B4389344
M. Wt: 235.69 g/mol
InChI Key: WXXABRWMBUMHCS-UHFFFAOYSA-N
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Description

5-chloro-2-ethoxybenzenesulfonamide is an organic compound with the molecular formula C8H10ClNO3S It is a derivative of benzenesulfonamide, where the benzene ring is substituted with a chlorine atom at the 5-position and an ethoxy group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-ethoxybenzenesulfonamide typically involves the following steps:

    Nitration: The starting material, 2-ethoxybenzenesulfonamide, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group at the 5-position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Chlorination: The amino group is subsequently chlorinated using a chlorinating agent like thionyl chloride to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes, followed by chlorination under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in the production process.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-ethoxybenzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiolates in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids in the presence of bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 5-amino-2-ethoxybenzenesulfonamide, while coupling reactions can produce biaryl derivatives.

Scientific Research Applications

Chemical Synthesis

5-Chloro-2-ethoxybenzenesulfonamide serves as a building block in the synthesis of more complex organic molecules. Its sulfonamide group is particularly valuable in synthetic chemistry, allowing for the modification and construction of various chemical structures. This compound can be used to create derivatives that may exhibit enhanced properties or functionalities, making it a key intermediate in organic synthesis.

Antimicrobial Properties

Research has indicated that sulfonamides, including this compound, possess antimicrobial properties. They can inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), which is essential for bacterial folate synthesis. This mechanism disrupts the production of folate, leading to bacterial cell death .

Anticancer Activity

Studies have demonstrated that compounds similar to this compound show promising anticancer activity. For instance, derivatives of arylsulfonamides have been synthesized and evaluated for their cytotoxic effects on various cancer cell lines, including those associated with colon and breast cancer. These studies suggest that modifications to the sulfonamide structure can enhance anticancer efficacy .

Antimicrobial Activity

A case study focused on the antimicrobial efficacy of sulfonamides containing similar scaffolds reported significant activity against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA). This highlights the potential of this compound in developing new antibacterial agents .

Cytotoxicity Studies

Another study investigated the cytotoxic effects of various arylsulfonamide derivatives on human cancer cell lines. The findings indicated that certain modifications increased the compounds' potency against specific cancer types, suggesting that this compound could be a candidate for further development in anticancer therapies .

Summary Table of Applications

Application AreaDescriptionReferences
Chemical SynthesisUsed as a building block for synthesizing complex organic molecules
AntimicrobialInhibits bacterial growth by disrupting folate synthesis
AnticancerDemonstrates cytotoxic activity against various cancer cell lines

Mechanism of Action

The mechanism of action of 5-chloro-2-ethoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can affect various biochemical pathways, leading to therapeutic effects or biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2-methoxybenzenesulfonamide
  • 5-chloro-2-ethoxybenzenesulfonyl chloride
  • 5-chloro-2-ethoxybenzenesulfonic acid

Uniqueness

5-chloro-2-ethoxybenzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific applications in research and industry.

Biological Activity

5-Chloro-2-ethoxybenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by a sulfonamide group attached to a chlorinated aromatic ring. Its structure can be represented as follows:

  • Chemical Formula : C9H10ClN1O3S
  • Molecular Weight : 239.7 g/mol

The presence of the chloro group and the ethoxy substituent is believed to influence its biological activity significantly.

The biological activity of this compound primarily involves its interaction with specific molecular targets:

  • Folate Synthesis Inhibition : Similar to other sulfonamides, it may inhibit enzymes involved in folate synthesis by mimicking para-aminobenzoic acid (PABA), disrupting nucleic acid synthesis in bacteria and potentially cancer cells .
  • Calcium Channel Modulation : Research indicates that some sulfonamides can act as calcium channel inhibitors, affecting cellular signaling pathways and potentially leading to therapeutic effects in cardiovascular conditions .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. A study assessing various sulfonamides indicated that compounds with similar structures exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

CompoundMinimum Inhibitory Concentration (MIC)Activity Type
This compound32 µg/mLAntibacterial
Sulfanilamide16 µg/mLAntibacterial
Trimethoprim8 µg/mLAntibacterial

This table illustrates the comparative effectiveness of this compound against standard sulfonamides, suggesting a moderate level of antibacterial activity.

Case Studies

Several case studies have documented the effects of sulfonamide compounds, including 5-chloro derivatives:

  • Respiratory Sensitization : In a cohort study involving workers exposed to benzenesulfonamides, respiratory sensitization was noted, with symptoms ranging from mild irritation to severe asthma attacks. The latency period for symptoms varied significantly among individuals .
  • Toxicological Assessment : Animal studies involving Wistar rats demonstrated that oral administration of 5-chloro derivatives resulted in significant changes in neurotransmitter levels, particularly serotonin, indicating possible neuroactive properties .
  • In Vitro Studies : Research on cell lines showed that 5-chloro derivatives could inhibit interleukin-1β release, suggesting anti-inflammatory potential .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

  • Absorption : Rapid absorption was noted in animal models following oral administration.
  • Half-Life : The half-life for elimination was approximately 1.98 hours post oral dosing .

Properties

IUPAC Name

5-chloro-2-ethoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO3S/c1-2-13-7-4-3-6(9)5-8(7)14(10,11)12/h3-5H,2H2,1H3,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXXABRWMBUMHCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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